

# Technical Profile: 2-(Cyclopentyloxy)-4-methylaniline

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## Compound of Interest

Compound Name: 2-(Cyclopentyloxy)-4-methylaniline

CAS No.: 640767-85-7

Cat. No.: B1323312

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Content Type: Technical Guide & Synthesis Strategy Primary CAS Context: Specialized Intermediate (See Synthesis Logic below) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers<sup>[1]</sup>

## Part 1: Chemical Identity & Structural Logic<sup>[1]</sup>

**2-(Cyclopentyloxy)-4-methylaniline** is a specialized aromatic building block used primarily in the synthesis of phosphodiesterase (PDE) inhibitors and kinase inhibitors.<sup>[1]</sup> It serves as a lipophilic "left-hand" pharmacophore, where the cyclopentyl ether provides critical hydrophobic pocket occupancy (often replacing the classic cyclopentyloxy-methoxy motif found in Rolipram or Piclamilast).<sup>[1]</sup>

While the 3-(cyclopentyloxy) isomer (CAS 1154943-24-4) and the 4-methoxy analog (CAS 154464-26-3) are widely indexed in commercial catalogs, the 2-(cyclopentyloxy)-4-methyl variant is frequently generated in situ or as a custom intermediate.<sup>[1]</sup> This guide provides the definitive characterization and synthesis route.

## Chemical Data Table

Property	Data
Systematic Name	2-(Cyclopentyloxy)-4-methylaniline
Common Synonyms	2-Cyclopentyloxy-p-toluidine; 4-Methyl-2-(cyclopentyloxy)benzenamine
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO
Molecular Weight	191.27 g/mol
Core Scaffold	Aniline (4-methyl substituted)
Key Substituent	Cyclopentyl ether (Ortho position)
LogP (Predicted)	~3.2 (Lipophilic)
H-Bond Donors/Acceptors	1 / 2

## Part 2: Synthesis Strategy & Protocols

The synthesis of **2-(cyclopentyloxy)-4-methylaniline** relies on a regioselective etherification followed by a nitro-reduction.<sup>[1]</sup> A critical technical nuance is the selection of the starting phenol: 5-methyl-2-nitrophenol.<sup>[1]</sup>

Note on Regiochemistry: To obtain the 4-methyl aniline product, one must start with the 5-methyl nitrophenol.

- Reasoning: In the precursor phenol, the hydroxyl group (C1) takes priority. The nitro group is at C2, and the methyl is at C5 (para to the nitro).
- Transformation: Upon reduction, the amino group (formerly nitro) becomes C1. The ether (formerly hydroxyl) becomes C2. The methyl group, originally para to the nitro, remains para to the amine, resulting in the 4-methyl position.

## Validated Synthetic Route

### Step 1: Williamson Ether Synthesis

Reaction: 5-Methyl-2-nitrophenol + Bromocyclopentane → 2-(Cyclopentyloxy)-4-methyl-1-nitrobenzene<sup>[1]</sup>

- Reagents: 5-Methyl-2-nitrophenol (1.0 eq), Bromocyclopentane (1.2 eq), Potassium Carbonate ( $K_2CO_3$ , 2.0 eq).
- Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN).
- Protocol:
  - Dissolve 5-methyl-2-nitrophenol in DMF under  $N_2$  atmosphere.
  - Add  $K_2CO_3$  and stir for 15 minutes to generate the phenoxide anion (color change often observed).
  - Add Bromocyclopentane dropwise.
  - Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS.
  - Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over  $Na_2SO_4$ , and concentrate.
  - Yield Expectation: 85–95% (Yellow oil or solid).

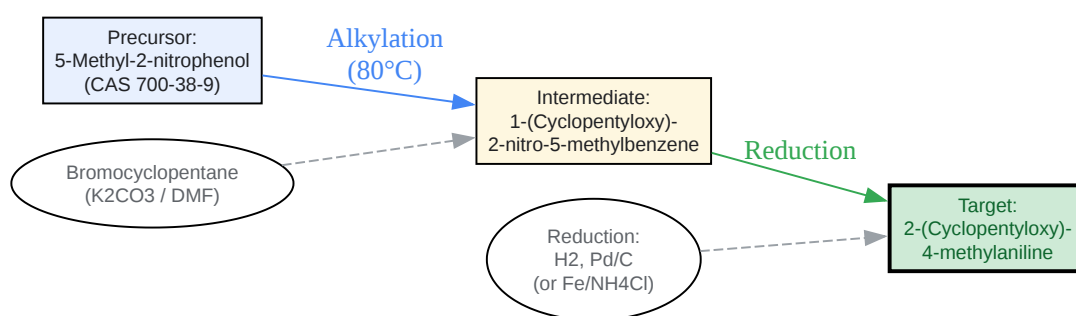
## Step 2: Nitro Reduction

Reaction: 2-(Cyclopentyloxy)-4-methyl-1-nitrobenzene → **2-(Cyclopentyloxy)-4-methylaniline**<sup>[1]</sup>

- Method A (Catalytic Hydrogenation - Cleanest):
  - Catalyst: 10% Pd/C (5-10 wt%).
  - Solvent: Methanol or Ethanol.
  - Conditions:  $H_2$  atmosphere (balloon or 1-3 bar), RT, 2–4 hours.
  - Workup: Filter through Celite pad to remove Pd/C. Concentrate filtrate.
- Method B (Iron Reduction - Robust for Scale):
  - Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride ( $NH_4Cl$ , 5.0 eq).

- Solvent: Ethanol/Water (4:1).
- Conditions: Reflux (80°C) for 2 hours.
- Workup: Filter hot through Celite. Basify filtrate slightly if needed, extract with EtOAc.

## Synthesis Workflow Diagram



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Caption: Two-step regioselective synthesis of **2-(cyclopentyloxy)-4-methylaniline** starting from 5-methyl-2-nitrophenol.

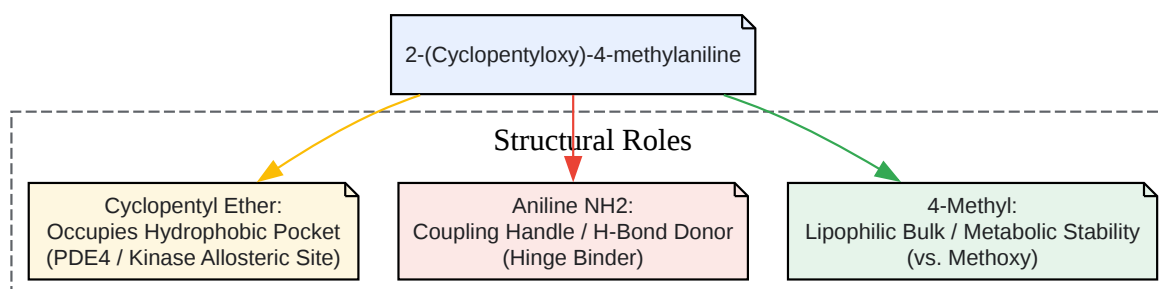
## Part 3: Applications & Pharmacophore Logic[1]

This molecule is a "bioisostere" often used to modulate the potency and solubility of inhibitors targeting enzymes with hydrophobic pockets.

- PDE4 Inhibitors: The cyclopentyloxy group mimics the pharmacophore found in Rolipram and Piclamilast. The replacement of the 4-methoxy group (in Piclamilast) with a 4-methyl group increases lipophilicity and alters metabolic stability (avoiding O-demethylation).[1]
- Kinase Inhibitors: The aniline amine (NH<sub>2</sub>) serves as the nucleophile to couple with heterocycles (e.g., quinazolines, pyrimidines) via Buchwald-Hartwig amination or S<sub>N</sub>Ar

reactions.

## Pharmacophore Mapping[1]



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Caption: Functional decomposition of the molecule showing its role in drug design.

## Part 4: Safety & Handling

- Hazard Classification: Like most anilines, this compound should be treated as Acutely Toxic (Oral/Dermal) and a potential Skin Sensitizer.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Anilines are prone to oxidation (browning) upon air exposure.
- Precursor Safety: 5-Methyl-2-nitrophenol is an irritant; Bromocyclopentane is flammable.[1]

## References

- Precursor Synthesis & Reactivity
  - Source: PrepChem. "Synthesis of 2-methyl-5-nitrophenol."
  - URL:[[Link](#)]
- Analogous Chemistry (PDE4 Inhibitors)
  - Source: PubChem. "3-(Cyclopentyloxy)-4-methoxyaniline (Rolipram Intermediate)."[1] (Provides the standard protocol for cyclopentyloxy ether formation).

- URL:[[Link](#)][1]
- Chemical Vendor Data (Isomer Distinction)
  - Source: A2B Chem. "3-(cyclopentyloxy)-4-methylaniline (CAS 1154943-24-4)."[1] (Distinguishes the 3-isomer from the 2-isomer target).
- Precursor Identity
  - Source: BenchChem. "2-Methyl-5-nitrophenol Structure and Properties."[1] (Confirms the starting material structure for 4-methyl aniline derivatives).

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## Sources

- 1. 1339186-01-4|4-(Cyclopentyloxy)-2-methoxyaniline|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
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